

Spectroscopic Profile of 6-(Propan-2-yl)azulene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-(propan-2-yl)azulene**, a key derivative of the bicyclic aromatic hydrocarbon, azulene. Due to its unique electronic properties and characteristic blue color, azulene and its derivatives are of significant interest in materials science and medicinal chemistry. This document compiles available Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopic data, along with the methodologies for their acquisition, to support ongoing research and development efforts.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **6-(propan-2-yl)azulene**.

Table 1: ¹H NMR Spectroscopic Data for 6-(Propan-2-

yl)azulene

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons	7.2 - 7.8[1]	Multiplet	Not specified
Isopropyl -CH	Not specified	Septet	Not specified
Isopropyl -CH₃	1.2 - 1.4[1]	Doublet	Not specified



Solvent: CDCl3

Table 2: 13C NMR Spectroscopic Data for 6-(Propan-2-

vl)azulene

Carbon Assignment	Chemical Shift (δ, ppm)
Aromatic Carbons	Data not available
Isopropyl -CH	Data not available
Isopropyl -CH₃	Data not available

Solvent: CDCl3

Table 3: UV-Vis Spectroscopic Data for 6-(Propan-2-

vl)azulene

Transition	λmax (nm)	Solvent
$S_0 \rightarrow S_2$	340[1]	Not specified
$S_0 \rightarrow S_1$	610[1]	Not specified

Table 4: IR Spectroscopic Data for 6-(Propan-2-

vl)azulene

Vibrational Mode	Wavenumber (cm ⁻¹)
Data not available	Data not available

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and validation of spectroscopic data. The following sections outline the general procedures for obtaining the NMR, UV-Vis, and IR spectra of azulene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory





NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.

Sample Preparation: A sample of **6-(propan-2-yl)azulene** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker Avance or similar instrument, operating at a proton frequency of 300 MHz or higher.

- ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like azulenes.

Sample Preparation: A dilute solution of **6-(propan-2-yl)azulene** is prepared using a UV-transparent solvent, such as ethanol, methanol, or cyclohexane. The concentration is adjusted to ensure that the absorbance values fall within the linear range of the spectrophotometer, typically between 0.1 and 1.0 absorbance units.

Instrumentation and Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer. The instrument scans a range of wavelengths, typically from 200 to 800 nm, to measure the absorbance of the sample. A cuvette containing the pure solvent is used as a reference to correct for solvent absorption. The resulting spectrum is a plot of absorbance versus wavelength.



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

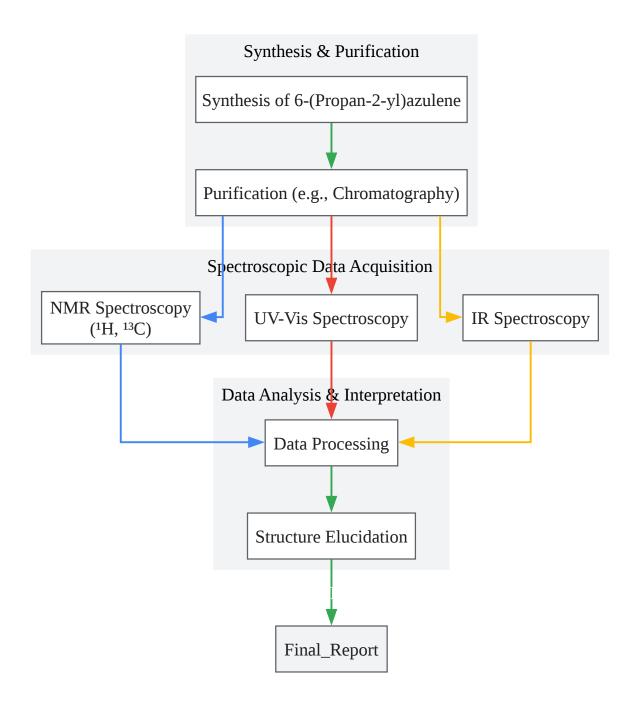
Sample Preparation: For a solid sample like **6-(propan-2-yl)azulene**, the spectrum can be obtained using the KBr pellet method. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The instrument measures the interference pattern of the infrared beam after it has passed through the sample. A Fourier transform is then applied to this signal to obtain the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-(propan-2-yl)azulene**.





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General workflow for spectroscopic analysis.

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References

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